3-Chloro-4-[4-(dimethylamino)phenyl]cyclobut-3-ene-1,2-dione
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Overview
Description
3-Chloro-4-[4-(dimethylamino)phenyl]cyclobut-3-ene-1,2-dione is an organic compound that features a cyclobutene ring substituted with a chloro group and a dimethylaminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[4-(dimethylamino)phenyl]cyclobut-3-ene-1,2-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with chloroacetyl chloride in the presence of a base to form the intermediate, which then undergoes cyclization to yield the target compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-[4-(dimethylamino)phenyl]cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclobutene derivatives.
Scientific Research Applications
3-Chloro-4-[4-(dimethylamino)phenyl]cyclobut-3-ene-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-[4-(dimethylamino)phenyl]cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by forming a covalent bond with the active site, thereby blocking substrate access. The pathways involved in its action include signal transduction and metabolic pathways, which are crucial for its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-4-{4-[2-(dimethylamino)ethoxy]phenyl}-3,4-diphenylbut-3-en-2-ol
- 3,4-Dihydroxy-3-cyclobutene-1,2-dione
Uniqueness
3-Chloro-4-[4-(dimethylamino)phenyl]cyclobut-3-ene-1,2-dione is unique due to its specific substitution pattern on the cyclobutene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities.
Properties
CAS No. |
107885-40-5 |
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Molecular Formula |
C12H10ClNO2 |
Molecular Weight |
235.66 g/mol |
IUPAC Name |
3-chloro-4-[4-(dimethylamino)phenyl]cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C12H10ClNO2/c1-14(2)8-5-3-7(4-6-8)9-10(13)12(16)11(9)15/h3-6H,1-2H3 |
InChI Key |
ZLOQIQCKQDJFES-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=C(C(=O)C2=O)Cl |
Origin of Product |
United States |
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